2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine dihydrochloride
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Overview
Description
“2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds known as benzimidazoles . It is used in various fields of research and has been extensively utilized as a drug scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), gives 2-aryl benzimidazoles in high yield . The reaction probably proceeds via a mechanism illustrated in the referenced paper .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10N2OS . The average mass is 194.253 Da and the monoisotopic mass is 194.051376 Da .
Chemical Reactions Analysis
Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is well documented in the literature .
Physical and Chemical Properties Analysis
The boiling point of a similar compound, “2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide”, is predicted to be 439.7±47.0 °C, and the density is predicted to be 1.30±0.1 g/cm3 . The pKa is predicted to be 10.60±0.10 .
Scientific Research Applications
Antimicrobial and Antifungal Applications
One significant scientific application of 2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine dihydrochloride, specifically its derivatives, is in the field of antimicrobial and antifungal treatments. Bis(benzimidazole) derivatives, when used in conjunction with trithiocyanuric acid, have shown potential in the treatment of infections caused by bacteria or yeasts. These compounds have been tested on a wide spectrum of bacterial and yeast strains, demonstrating notable antimicrobial properties, particularly when certain compounds were utilized, achieving up to 80% growth inhibition in specific strains (Kopel et al., 2015).
Catalytic Applications in Ethylene Oligomerization
Another scientific research application involves the use of derivatives of this compound in the field of catalysis. Iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives have been synthesized and studied for their catalytic behavior in ethylene oligomerization. These complexes have shown promising results, with certain complexes exhibiting high activity and selectivity for linear 1-butene, indicating their potential in industrial applications (Haghverdi et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.2ClH/c1-14(2)7-8-15-11-12-9-5-3-4-6-10(9)13-11;;/h3-6H,7-8H2,1-2H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMADQPUJCCXCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=NC2=CC=CC=C2N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60981826 |
Source
|
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60981826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63991-50-4 |
Source
|
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60981826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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